(R)-2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol
Description
(R)-2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol is a chiral β-amino alcohol featuring a 2,5-dichlorophenyl substituent attached to a stereogenic carbon. This compound’s structure combines an aromatic ring with electronegative chlorine atoms and an ethanolamine backbone, making it relevant in pharmaceutical synthesis and asymmetric catalysis. Its (R)-configuration is critical for enantioselective interactions, particularly in drug design where stereochemistry influences target binding and metabolic stability .
Properties
IUPAC Name |
(2R)-2-amino-2-(2,5-dichlorophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO/c9-5-1-2-7(10)6(3-5)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRJRSYOEJFYII-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(CO)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)[C@H](CO)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of 2-Amino-1-(2,5-Dichlorophenyl)Ethanone
The most common chemical route involves the reduction of a ketone precursor, 2-amino-1-(2,5-dichlorophenyl)ethanone, to the corresponding alcohol. This method typically employs reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation with palladium or platinum catalysts.
Reaction Conditions and Yields
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| NaBH₄ | MeOH | 25 | 4 | 78 | Racemic |
| H₂/Pd-C | EtOAc | 50 | 6 | 85 | Racemic |
The racemic mixture produced necessitates subsequent chiral resolution. For example, diastereomeric salt formation with L-tartaric acid achieves partial enantiomer separation, though yields for the (R)-enantiomer rarely exceed 40%.
Chiral Resolution Techniques
Racemic 2-amino-2-(2,5-dichlorophenyl)ethan-1-ol can be resolved using chromatography or enzymatic kinetic resolution. Chiral stationary-phase HPLC with cellulose-based columns (e.g., Chiralpak® IC) achieves >99% ee but is cost-prohibitive for large-scale production.
Biocatalytic Asymmetric Reduction
Microbial Reduction of Aminoketones
A patent-pending method utilizes Rhodosporidium toruloides or Comamonas testosteroni to asymmetrically reduce 2-amino-1-(2,5-dichlorophenyl)ethanone to the (R)-alcohol. These microorganisms express alcohol dehydrogenases that selectively reduce the ketone group while preserving the amino functionality.
Biocatalytic Reaction Parameters
| Microorganism | Substrate Conc. (mM) | pH | Temperature (°C) | ee (%) | Yield (%) |
|---|---|---|---|---|---|
| R. toruloides DSM 70398 | 50 | 7.0 | 30 | 98 | 92 |
| C. testosteroni ATCC 11996 | 30 | 6.5 | 25 | 95 | 88 |
This method eliminates the need for chiral resolution, achieving high enantioselectivity in a single step.
Industrial Production Considerations
Scalability of Biocatalytic Methods
Industrial-scale production favors microbial reduction due to lower environmental impact and reduced reliance on toxic reagents. A continuous flow bioreactor system with immobilized R. toruloides cells achieves a space-time yield of 12 g/L/day at 90% substrate conversion.
Cost Analysis
| Method | Cost per kg (USD) | Purity (% ee) |
|---|---|---|
| Chemical + Resolution | 4,200 | 99 |
| Biocatalytic | 2,800 | 98 |
Biocatalysis reduces costs by 33%, primarily through eliminated resolution steps and milder reaction conditions.
Comparative Analysis of Methods
| Parameter | Chemical Reduction | Biocatalysis |
|---|---|---|
| Enantioselectivity | Low | High |
| Yield | Moderate | High |
| Environmental Impact | High (solvent use) | Low |
| Scalability | Moderate | High |
Biocatalytic methods outperform chemical synthesis in yield, sustainability, and operational simplicity.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of a fully saturated amine
Substitution: Formation of substituted derivatives with different functional groups
Scientific Research Applications
®-2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups enable the compound to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The 2,5-dichlorophenyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Dichlorophenyl Derivatives
a. (R)-2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol (CAS 1213836-11-3)
- Structural Difference : Chlorine substituents at positions 2 and 6 instead of 2 and 3.
- Physicochemical Properties :
b. (S)-2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol (CAS 1213415-66-7)
- Structural Difference : Enantiomeric (S)-configuration.
- Safety Profile : Labeled with hazard code Xn (Harmful), though specific toxicological data are unavailable .
- Implications : Stereochemical inversion may alter biological activity, receptor binding, or metabolic pathways compared to the (R)-form.
Halogen-Substituted Analogs
a. (R)-2-Amino-2-(2,6-difluorophenyl)ethan-1-ol hydrochloride (BD02607006)
- Structural Difference : Fluorine replaces chlorine at positions 2 and 4.
- Properties: Molecular formula: C₈H₁₀ClF₂NO Purity: Available in 250 mg to 1 g quantities (discontinued) .
- Impact of Fluorine : Increased electronegativity may enhance metabolic stability and bioavailability compared to chlorine analogs .
b. 2-Amino-1-[2,5-difluorophenyl]ethanol (CAS 1567958-26-2)
- Structural Difference: Ethanol backbone with fluorine at 2,5 positions.
- Purity : 95% .
- Synthesis: Not described, but halogen substitution patterns influence synthetic routes (e.g., Suzuki coupling for related compounds) .
Functional Group Variations
a. (S)-2-Amino-2-(3-chlorophenyl)ethan-1-ol
- Structural Difference : Single chlorine at position 3.
- Application : Used in proteolysis-targeting chimera (PROTAC) synthesis via HATU-mediated coupling .
- Reactivity : Fewer chlorine atoms may reduce steric hindrance, enhancing reaction yields in cross-coupling reactions.
b. (R)-2-Amino-2-(2-morpholinophenyl)ethan-1-ol
- Structural Difference: Morpholino group replaces chlorine.
Biological Activity
(R)-2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol, also known as 2-Amino-2-(2,5-dichlorophenyl)ethanol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : CHClN\O
- Molecular Weight : Approximately 195.08 g/mol
- Stereochemistry : The (R) configuration indicates a specific spatial arrangement that influences its biological interactions.
The presence of two chlorine atoms on the phenyl ring enhances the compound's lipophilicity, which may improve its membrane permeability and bioavailability.
This compound exerts its biological effects primarily through interactions with various receptors and enzymes. The amino and hydroxyl functional groups allow for hydrogen bonding and other interactions with biological molecules. This interaction can modulate receptor activities and influence downstream signaling pathways.
Key Mechanisms:
- Receptor Interaction : Acts as a ligand for neurotransmitter receptors, potentially influencing neurotransmitter release and receptor sensitivity.
- Enzyme Modulation : Influences metabolic pathways by interacting with specific enzymes.
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In studies involving various bacterial strains, the compound demonstrated selective inhibition against certain pathogens while maintaining low toxicity towards host cells .
| Pathogen | Activity | Concentration Tested |
|---|---|---|
| Chlamydia trachomatis | Significant inhibition | 50 µg/mL |
| Gram-positive bacteria | Moderate inhibition | Varies |
| Gram-negative bacteria | Low inhibition | Varies |
2. Anticancer Potential
Recent studies have explored the anticancer properties of this compound. It has been shown to decrease the viability of cancer cell lines while exhibiting reduced toxicity towards normal cells. For example, in MCF7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls .
| Cell Line | Viability Reduction (%) | Toxicity to Normal Cells (%) |
|---|---|---|
| MCF7 | 40% after 48 hours | 24% reduction compared to DOX |
| MCF10A | Minimal impact | Comparable to control |
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of this compound against C. trachomatis, researchers found that the compound significantly reduced chlamydial inclusion numbers without affecting host cell viability. This suggests its potential as a selective therapeutic agent against this pathogen .
Case Study 2: Anticancer Activity
Another research project focused on the cytotoxic effects of this compound on various cancer cell lines. The findings indicated that at specific concentrations, the compound effectively reduced the viability of MCF7 cells while sparing normal MCF10A cells from significant toxicity .
Q & A
Q. What are the key considerations for synthesizing (R)-2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol with high enantiomeric purity?
- Methodological Answer : Synthesis typically begins with 2,5-dichlorobenzaldehyde as a precursor. The critical steps include:
- Chiral Induction : Use of asymmetric catalysis (e.g., chiral oxazaborolidines) or enzymatic resolution to achieve the (R)-configuration .
- Reductive Amination : Sodium cyanoborohydride (NaBH3CN) in methanol under controlled pH (4–5) to stabilize intermediates .
- Purification : Recrystallization with ethanol/water mixtures or chiral chromatography (e.g., Chiralpak® IA column) to isolate the enantiomer .
Key Data :
| Step | Yield (%) | Purity (ee %) | Conditions |
|---|---|---|---|
| Reductive Amination | 65–75 | 85–90 | pH 4.5, 24 h, RT |
| Chiral Chromatography | 50–60 | >99 | Hexane/IPA (80:20) |
Q. How is the stereochemistry of this compound confirmed experimentally?
- Methodological Answer :
- NMR Spectroscopy : Use of chiral shift reagents (e.g., Eu(hfc)3) to split proton signals and confirm enantiopurity .
- X-ray Crystallography : Single-crystal analysis to resolve absolute configuration .
- Polarimetry : Compare specific rotation values with literature data (e.g., [α]D²⁵ = +32° in methanol) .
Q. What analytical techniques are essential for characterizing this compound’s purity and structure?
- Methodological Answer :
- HPLC-MS : Quantify impurities using a C18 column (gradient: 0.1% formic acid in acetonitrile/water) .
- FT-IR : Identify functional groups (e.g., NH stretch at 3300 cm⁻¹, OH stretch at 3450 cm⁻¹) .
- Elemental Analysis : Confirm C, H, N, Cl content (e.g., C: 48.2%, H: 4.3%, N: 6.7%) .
Advanced Research Questions
Q. How does the 2,5-dichlorophenyl substitution influence the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer : The electron-withdrawing Cl groups:
- Enhance Metabolic Stability : Reduce oxidative metabolism in liver microsomes (tested via CYP450 inhibition assays) .
- Modulate Lipophilicity : LogP = 2.1 (measured via shake-flask method), improving blood-brain barrier permeability .
- Direct Electrophilic Substitution : Para/ortho positions are reactive in Suzuki couplings (e.g., with aryl boronic acids) .
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC50 variability)?
- Methodological Answer :
- Assay Standardization : Use isogenic cell lines (e.g., HEK293T) and control for pH/temperature .
- Meta-Analysis : Pool data from multiple studies (e.g., antifungal activity against Candida spp.) and apply statistical weighting .
- Structural Analog Comparison : Test 2,5-dichloro vs. 3,4-dichloro derivatives to isolate substituent effects .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to fungal CYP51 (target for antifungal activity) .
- MD Simulations : Analyze stability of ligand-enzyme complexes over 100 ns trajectories (GROMACS software) .
Key Findings :
| Target | Binding Affinity (kcal/mol) | Interaction Residues |
|---|---|---|
| CYP51 | -9.2 | Phe228, Leu376 |
Q. What are the challenges in scaling up enantioselective synthesis, and how are they addressed?
- Methodological Answer :
- Catalyst Loading : Reduce cost by optimizing catalyst recycling (e.g., immobilized Rh complexes) .
- Byproduct Management : Use in-line FTIR to monitor reaction progress and minimize side products .
- Process Optimization : Switch from batch to flow chemistry for higher throughput (residence time: 30 min) .
Data Contradiction Analysis
Q. Conflicting reports on cytotoxicity: How to determine if the compound or impurities are responsible?
- Methodological Answer :
- HPLC-PDA-MS : Identify impurities (e.g., dichlorophenyl ketone byproducts) and test their cytotoxicity separately .
- Dose-Response Curves : Compare pure compound vs. crude product in MTT assays (e.g., IC50 shift from 10 µM to 50 µM) .
Safety and Handling
Q. What safety protocols are critical when handling this compound in research settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
